Hexahydro-2H-cyclopenta[b]furan-3a-amine
CAS No.:
Cat. No.: VC17713289
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO |
|---|---|
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | 2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine |
| Standard InChI | InChI=1S/C7H13NO/c8-7-3-1-2-6(7)9-5-4-7/h6H,1-5,8H2 |
| Standard InChI Key | CRNDPGGEMZCWQQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(C1)(CCO2)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride (C₇H₁₄ClNO, MW: 163.64 g/mol) features a bicyclic framework comprising a five-membered cyclopentane ring fused to a tetrahydrofuran oxygen heterocycle . The amine group at the 3a position introduces a nucleophilic site, enabling hydrogen bonding and electrostatic interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄ClNO | |
| Molecular Weight | 163.64 g/mol | |
| IUPAC Name | 2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine; hydrochloride | |
| Stereochemistry | (3aS,6aR) configuration |
Stereochemical Significance
The (3aS,6aR) enantiomer exhibits distinct biological activity compared to its stereoisomers. This configuration optimizes spatial alignment with receptor binding pockets, enhancing affinity for neurological targets such as ion channels and G-protein-coupled receptors . Computational modeling suggests that the amine group’s orientation facilitates protonation under physiological conditions, further stabilizing ligand-receptor complexes .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized through a multi-step sequence involving:
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Cyclopentane Ring Formation: Diels-Alder reactions between furan derivatives and dienophiles yield the fused bicyclic core .
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Amine Introduction: Reductive amination or nucleophilic substitution introduces the amine group at the 3a position.
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Hydrochloride Salt Formation: Treatment with HCl in ethanol precipitates the final product.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bicyclic Core Formation | Furan, maleic anhydride, 80°C | 65% |
| Amine Functionalization | NH₃, NaBH₄, MeOH | 72% |
| Salt Precipitation | HCl (gas), EtOH, 0°C | 85% |
Industrial Optimization
Automated continuous-flow systems enhance yield (up to 89%) and purity (>98%) by precisely controlling reaction parameters such as temperature, pressure, and stoichiometry. Catalytic asymmetric synthesis using chiral organocatalysts (e.g., thiourea derivatives) achieves enantiomeric excess (ee) >95% for the (3aS,6aR) form .
Comparative Analysis with Structural Analogues
Prostaglandin Intermediate: (3aR,6aS)-2-Hydroxy-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-5-carbaldehyde
Used in prostaglandin synthesis, this intermediate shares the bicyclic core but lacks the amine group, rendering it inactive in neurological assays . Its synthesis employs chiral amine catalysts (e.g., MacMillan catalyst) to achieve >90% ee .
Applications in Medicinal Chemistry
Lead Compound Optimization
Structure-activity relationship (SAR) studies focus on:
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Amine Substituents: Bulkier groups (e.g., isopropyl) improve metabolic stability but reduce solubility.
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Oxygen Heterocycle Modifications: Replacing the furan oxygen with sulfur increases lipophilicity but may introduce toxicity .
Drug Delivery Systems
Nanoemulsions and liposomal formulations enhance oral bioavailability (F = 22% → 58%) by preventing first-pass metabolism. Sustained-release implants (6-month duration) are under investigation for chronic pain management .
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